molecular formula C11H17ClN4O B1652423 (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride CAS No. 1439894-51-5

(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Cat. No.: B1652423
CAS No.: 1439894-51-5
M. Wt: 256.73
InChI Key: GHWMVDCRIUYDRG-HNCPQSOCSA-N
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Description

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a compound that features a pyridine ring and a pyrrolidine ring connected through a urea linkage. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyridine and pyrrolidine rings in its structure suggests it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may involve large-scale batch reactions using automated reactors. The process would likely include steps for the purification and crystallization of the final product to meet pharmaceutical-grade standards. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to modify the pyrrolidine ring.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring may yield pyridine N-oxide derivatives, while reduction of the pyrrolidine ring could produce modified pyrrolidine derivatives with altered biological activity.

Scientific Research Applications

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the combination of pyridine and pyrrolidine rings in its structure, which may confer distinct biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c16-11(15-10-3-6-13-8-10)14-7-9-1-4-12-5-2-9;/h1-2,4-5,10,13H,3,6-8H2,(H2,14,15,16);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMVDCRIUYDRG-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439894-51-5
Record name Urea, N-(4-pyridinylmethyl)-N′-(3R)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439894-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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